2-Methylbutyl isothiocyanate
Overview
Description
2-Methylbutyl isothiocyanate: is an organic compound with the molecular formula C₆H₁₁NS and a molecular weight of 129.223 g/mol . It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S . These compounds are known for their distinctive pungent odor and are found naturally in some plants, particularly those in the Brassicaceae family.
Mechanism of Action
Target of Action
Isothiocyanates (itcs), the class of compounds to which 2-methylbutyl isothiocyanate belongs, are known to interact with a variety of biological targets .
Mode of Action
They can inhibit cytochrome P450 enzymes, modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) .
Biochemical Pathways
ITCs, including this compound, can affect a number of biochemical pathways. They can inhibit enzymes involved in carcinogenesis, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), and modulate other pathways involved in chemoprevention .
Pharmacokinetics
Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Itcs are known to have various biological effects, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is relatively stable under normal conditions, but it may decompose under high temperatures and in the presence of organic bases .
Biochemical Analysis
Biochemical Properties
2-Methylbutyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The interaction between this compound and glutathione S-transferase leads to the formation of a conjugate that is more easily excreted from the body. Additionally, this compound can modify proteins through the formation of thiourea derivatives, impacting their function and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It induces oxidative stress in cancer cells, leading to apoptosis or programmed cell death. This compound affects cell signaling pathways, including the Akt/NFκB pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can suppress the growth and metastasis of cancer cells . Furthermore, it modulates gene expression related to oxidative stress and apoptosis, enhancing its anticancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cysteine residues in proteins, forming thiourea derivatives that alter protein function. This binding can inhibit the activity of enzymes involved in cell survival and proliferation, such as Akt and NFκB. Additionally, this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The compound also affects gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Over time, its efficacy in inducing oxidative stress and apoptosis may decrease due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, potentially reducing its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth and metastasis without causing significant toxicity. At high doses, this compound can induce adverse effects, including liver and kidney damage. The threshold for toxicity varies among different animal models, but it is generally observed that doses above a certain level lead to significant organ damage and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the enzyme myrosinase, which converts glucosinolates to isothiocyanates. This compound can also undergo conjugation with glutathione, mediated by glutathione S-transferase, leading to the formation of a more water-soluble conjugate that is excreted from the body. The metabolic pathways of this compound are crucial for its detoxification and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as multidrug resistance-associated proteins (MRPs) that facilitate its efflux from cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various cellular components. It can also be found in the nucleus, where it affects gene expression by modulating transcription factors. The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular proteins. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbutyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-methylbutylamine with carbon disulfide and triethylamine to form a dithiocarbamate intermediate, which is then decomposed using tosyl chloride to yield the isothiocyanate . Another method involves the reaction of amines with carbon disulfide followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the use of primary amines as starting materials. The process typically includes the formation of a dithiocarbamate intermediate, which is then decomposed to produce the isothiocyanate. This method is favored due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioureas.
Substitution: It can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Various substituted thioureas and other derivatives.
Scientific Research Applications
2-Methylbutyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Sulforaphane
- Benzyl isothiocyanate
Comparison: 2-Methylbutyl isothiocyanate is unique due to its specific structure, which imparts distinct physical and chemical properties. Compared to phenyl isothiocyanate and benzyl isothiocyanate, it has a more aliphatic character, which can influence its reactivity and biological activity. Allyl isothiocyanate and sulforaphane are more commonly found in nature and have been extensively studied for their health benefits, particularly in cancer prevention .
Properties
IUPAC Name |
1-isothiocyanato-2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQGOSIKKPMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963164 | |
Record name | 1-Isothiocyanato-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4404-51-7 | |
Record name | 2-Methylbutyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isothiocyanato-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylbutyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 2-methylbutyl isothiocyanate and how is it produced?
A1: this compound is a volatile compound produced by certain plants, notably some Brassica species like Brussels sprouts []. It is not directly present in the plant but is generated through the enzymatic hydrolysis of its glucosinolate precursor, 2-methylbutylglucosinolate, by the enzyme myrosinase []. This process typically occurs upon plant tissue damage, such as during chewing or chopping.
Q2: How does this compound contribute to plant defense mechanisms?
A2: this compound, along with other isothiocyanates, is known to exhibit toxicity towards various pests and pathogens. Research has shown that it can significantly impact the survival of plant parasitic nematodes like Globodera pallida, a major pest for potato crops []. The compound's toxicity likely stems from its ability to interfere with crucial biological processes within the target organisms.
Q3: Beyond its role in plant defense, has this compound shown potential for other applications?
A3: The potent nematicidal activity of this compound identified in studies suggests its potential application in agriculture []. Specifically, it could contribute to the development of biofumigation strategies. This environmentally friendly approach involves incorporating specific Brassica plants rich in 2-methylbutylglucosinolate into the soil. Upon their decomposition, the compound is released, potentially controlling nematode populations and reducing reliance on synthetic nematicides [].
Q4: What analytical techniques are used to identify and quantify this compound in plant material?
A4: Gas chromatography coupled with mass spectrometry (GC/MS) is a common technique employed to identify and quantify volatile compounds like this compound in the headspace of plants []. This method allows for the separation and detection of individual volatile compounds based on their mass-to-charge ratios, enabling precise identification and quantification.
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